4-ピリドキシン酸-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

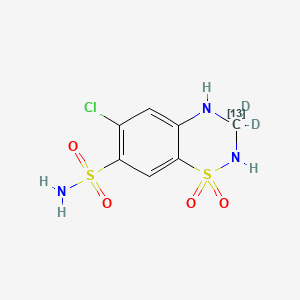

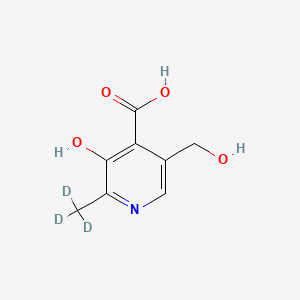

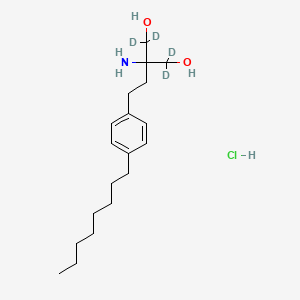

The molecular structure of 4-Pyridoxic Acid-d3 is characterized by a pyridine ring with a hydroxy group at C-3, a carboxy group at C-4, and a hydroxymethyl group at C-5 . The presence of three deuterium atoms (D3) differentiates it from its non-labelled counterpart.Physical and Chemical Properties Analysis

4-Pyridoxic Acid-d3 has a molecular formula of C8H6D3NO4 and a molecular weight of 186.18 . Further physical and chemical properties are not detailed in the search results.科学的研究の応用

薬物相互作用研究におけるバイオマーカー

4-ピリドキシン酸-d3は、初期の薬物開発において、トランスポーター仲介薬物相互作用(DDI)を評価するための感受性の高い血漿内在性バイオマーカーとして使用されます。 これは、さまざまな薬物の薬物動態を理解するために重要な腎臓有機アニオントランスポーター(OAT1/3)の活性を評価するのに役立ちます {svg_1}.

慢性腎臓病の研究

慢性腎臓病(CKD)の文脈では、this compoundは、トランスポーター活性の変化を監視するためのバイオマーカーとして役立ちます。 これは、CKDがどのように薬物のクリアランスに影響するか、および影響を受けた患者における用量調整を理解するために特に重要です {svg_2}.

栄養と代謝の研究

この化合物は、ヒト血漿中のビタミンB6ビタミンを測定するために、栄養研究で使用されます。 これは、特に特定の食事パターンや健康状態を持つ集団において、個人の代謝と栄養状態を理解するために不可欠です {svg_3}.

肥満の研究

This compoundを含む研究により、肥満者と非肥満者では血漿中のビタミンB6ビタミン濃度に有意な差があることが明らかになりました。 これは、代謝性疾患とその肥満との関連を調べる際の潜在的な役割を示唆しています {svg_4}.

分析化学

This compoundは、分析化学で、ヒト血漿中のビタミンを測定するための感度が高くロバストなアッセイを開発するために使用されます。 これは、臨床および研究目的にとって重要なこれらのビタミンの正確な定量に役立ちます {svg_5}.

診断マーカーの開発

4-ピリドキシン酸とピリドキシンの比率は、さまざまな医学的状態において、低リスク患者と高リスク患者を区別するための新しいマーカーとして特定されています。 このアプリケーションは、新しい診断ツールの開発におけるその可能性を強調しています {svg_6}.

作用機序

Target of Action

4-Pyridoxic Acid-d3 is an isotopically labeled analog of 4-Pyridoxic Acid . The primary target of 4-Pyridoxic Acid, and by extension 4-Pyridoxic Acid-d3, is the group of enzymes that require pyridoxal 5’-phosphate (PLP), the active form of Vitamin B6, as a coenzyme . These enzymes are involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .

Mode of Action

4-Pyridoxic Acid-d3, like its non-deuterated form, is converted in the body to PLP . PLP acts as a coenzyme, binding to the active sites of various enzymes and enhancing their catalytic activities . This interaction results in the facilitation of numerous biochemical reactions, contributing to normal functioning of many biological systems within the body .

Biochemical Pathways

The biochemical pathways affected by 4-Pyridoxic Acid-d3 are those that involve PLP-dependent enzymes . These include pathways related to the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters . The downstream effects of these pathways are wide-ranging, influencing everything from protein synthesis and energy production to neural communication .

Pharmacokinetics

The pharmacokinetics of 4-Pyridoxic Acid-d3 are likely similar to those of 4-Pyridoxic Acid. The major metabolite of pyridoxine, 4-pyridoxic acid, is inactive and is excreted in urine . The metabolic scheme for pyridoxine is complex, with formation of primary and secondary metabolites along with interconversion back to pyridoxine .

Result of Action

The molecular and cellular effects of 4-Pyridoxic Acid-d3’s action are primarily due to its conversion to PLP and the subsequent enhancement of PLP-dependent enzyme activity . This can lead to increased synthesis of neurotransmitters, improved metabolism of amino acids and glycogen, and enhanced synthesis of nucleic acids, hemoglobin, and sphingolipids .

Action Environment

The action, efficacy, and stability of 4-Pyridoxic Acid-d3 can be influenced by various environmental factors. For instance, the presence of other compounds that compete for the same enzymes can affect its action. Additionally, factors that affect the body’s ability to convert 4-Pyridoxic Acid-d3 to PLP, such as nutritional status and the presence of certain diseases, can also influence its efficacy and stability .

生化学分析

Biochemical Properties

4-Pyridoxic Acid-d3 acts as a cofactor for numerous enzymes, binding to their active sites, enabling and enhancing their catalytic activities . It is a water-soluble B-group vitamin .

Cellular Effects

For instance, it has been associated with spontaneous tumor necrosis factor (TNF)-α production and markers of inflammation, including C-reactive protein and erythrocyte sedimentation rate .

Molecular Mechanism

It is known that it is a deuterated analog of 4-pyridoxic acid, which is a metabolite of vitamin B6 . Vitamin B6 is an important enzymatic cofactor in pathways relevant for the development of various conditions .

Temporal Effects in Laboratory Settings

In a study involving pyridoxine supplementation for 30 days, it was found that the suboptimal vitamin B6 status seen in certain conditions can be corrected by 50 mg pyridoxine supplementation for 30 days . This suggests that 4-Pyridoxic Acid-d3 may have similar temporal effects in laboratory settings.

Metabolic Pathways

4-Pyridoxic Acid-d3 is a metabolite of vitamin B6 . Vitamin B6 is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Transport and Distribution

It is known that its parent compound, 4-Pyridoxic Acid, requires a detergent to be solubilized , suggesting that it may be associated with certain transporters or binding proteins.

Subcellular Localization

It is known that 4-Pyridoxic Acid dehydrogenase, an enzyme involved in the degradation pathway for pyridoxine (vitamin B6), is an integral monotopic protein, protruding into a cytoplasm side from the bacterial membrane . This suggests that 4-Pyridoxic Acid-d3 may have a similar subcellular localization.

特性

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACOUQIXZGNBF-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)